molecular formula C18H19NO3 B269321 N-[2-(allyloxy)phenyl]-2-ethoxybenzamide

N-[2-(allyloxy)phenyl]-2-ethoxybenzamide

Cat. No.: B269321
M. Wt: 297.3 g/mol
InChI Key: VVGVSRCKVNCWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Allyloxy)phenyl]-2-ethoxybenzamide is a benzamide derivative characterized by an allyloxy-substituted phenyl ring attached to a 2-ethoxybenzamide moiety. This compound belongs to a broader class of benzamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. Key structural features include:

  • Ethoxy group: A methoxy derivative at the 2-position of the benzamide ring, influencing lipophilicity and electronic properties.
  • Amide linkage: Facilitates hydrogen bonding, impacting solubility and intermolecular interactions.

Synthetic routes often involve Wittig rearrangements or nucleophilic substitutions, with characterization via IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and mass spectrometry (molecular ion peaks consistent with calculated molecular weights) .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-ethoxy-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C18H19NO3/c1-3-13-22-17-12-8-6-10-15(17)19-18(20)14-9-5-7-11-16(14)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20)

InChI Key

VVGVSRCKVNCWNX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
N-[2-(Allyloxy)phenyl]-2-ethoxybenzamide Allyloxy (C₃H₅O), ethoxy (C₂H₅O) ~299.34 Moderate lipophilicity; reactive allyl group
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide Cyano (CN), trifluoromethyl (CF₃) 334.29 High electron-withdrawing effects; enhanced metabolic stability
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide Chlorophenyl, indole ~422.92 Increased steric bulk; potential CNS activity
Difamilast (N-[2-(4-difluoromethoxy-3-isopropoxyphenyl)oxazol-4-ylmethyl]-2-ethoxybenzamide) Oxazole, difluoromethoxy, isopropoxy ~462.41 Anti-inflammatory applications; complex synthesis
2-Hydroxy-N-[3-[2-(2-methoxyphenyl)ethoxy]phenyl]benzamide Methoxyphenethoxy, hydroxy ~409.45 Enhanced hydrogen bonding; improved solubility

Key Observations :

  • Electron-withdrawing groups (e.g., CN, CF₃ in ) increase metabolic stability but reduce solubility compared to allyloxy/ethoxy groups.
  • Bulkier substituents (e.g., indole in ) may enhance receptor binding specificity but complicate synthesis.
  • Oxygen-containing chains (e.g., phenoxyethoxy in ) improve water solubility via polar interactions.

Physicochemical Properties

  • Lipophilicity: Measured via HPLC log k values (). For example: Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides exhibit log k = 1.2–2.5, influenced by alkyl chain length . The allyloxy group in the target compound likely results in intermediate lipophilicity (estimated log P ~3.0), balancing membrane permeability and solubility.
  • Thermal Stability: Trifluoromethyl and cyano groups () enhance thermal stability (decomposition >250°C), whereas allyloxy derivatives may decompose at lower temperatures (~150–200°C) due to unsaturated bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.